Cas no 1228450-70-1 (2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine)

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a pyrrolopyrazine core with bromine and methyl functional groups at the 2- and 7-positions, respectively. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The methyl group contributes to stability and modulates electronic properties. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. This compound is particularly useful in medicinal chemistry for scaffold diversification and lead optimization.
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine structure
1228450-70-1 structure
Product name:2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
CAS No:1228450-70-1
MF:C7H6BrN3
Molecular Weight:212.0466
MDL:MFCD24615686
CID:1102480
PubChem ID:86642308

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine 化学的及び物理的性質

名前と識別子

    • 2-bromo-7-methyl-5H-Pyrrolo[2,3-b]pyrazine
    • SB15923
    • MFCD24615686
    • P13978
    • CS-0054462
    • 1228450-70-1
    • 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-7-methyl-
    • CYCAOGCFPKJZTI-UHFFFAOYSA-N
    • PS-16935
    • DB-376988
    • SY286650
    • SCHEMBL2378181
    • 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
    • MDL: MFCD24615686
    • インチ: 1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10)
    • InChIKey: CYCAOGCFPKJZTI-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])N=C2C(C(C([H])([H])[H])=C([H])N2[H])=N1

計算された属性

  • 精确分子量: 210.97451g/mol
  • 同位素质量: 210.97451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6
  • XLogP3: 1.7

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB535257-100 mg
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine; .
1228450-70-1
100mg
€755.30 2023-06-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3200-500MG
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
1228450-70-1 97%
500MG
¥ 3,874.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3200-100MG
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
1228450-70-1 97%
100MG
¥ 1,656.00 2023-03-30
Chemenu
CM332697-250mg
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
1228450-70-1 95%+
250mg
$1497 2021-08-18
abcr
AB535257-250 mg
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine; .
1228450-70-1
250mg
€1110.60 2023-06-14
eNovation Chemicals LLC
D635439-250MG
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
1228450-70-1 97%
250mg
$415 2024-07-21
Alichem
A099001248-5g
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
1228450-70-1 95%
5g
$4643.10 2023-09-03
abcr
AB535257-250mg
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, 95%; .
1228450-70-1 95%
250mg
€669.80 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3200-500mg
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
1228450-70-1 97%
500mg
¥3686.0 2024-04-25
A2B Chem LLC
AA25167-1g
2-Bromo-7-methyl-5h-pyrrolo[2,3-b]pyrazine
1228450-70-1 97%
1g
$1021.00 2024-04-20

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine 関連文献

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazineに関する追加情報

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine and Its Role in Modern Pharmaceutical Research

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS No. 1228450-70-1) represents a novel class of heterocyclic compounds with significant structural complexity and functional versatility. This molecule features a fused pyrrolo[2,3-b]pyrazine core, which is modified by bromine and methyl substituents at specific positions. The 2-Bromo and 7-methyl functional groups play critical roles in modulating the physicochemical properties and biological activity of this compound. Recent studies have highlighted the potential of this scaffold as a promising lead for drug discovery, particularly in targeting inflammatory pathways and neurodegenerative diseases.

Structurally, 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine exhibits a unique combination of aromaticity and heteroatomic interactions. The pyrazine ring, a six-membered ring with two nitrogen atoms, is fused with a five-membered pyrrole ring, creating a rigid, planar framework. The bromine atom at the 2-position introduces electron-withdrawing effects, while the methyl group at the 7-position enhances steric bulk and hydrophobicity. These features collectively influence the molecule's ability to interact with biological targets, such as protein kinases and ion channels, which are implicated in various disease states.

Recent advances in medicinal chemistry have underscored the importance of 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine as a versatile building block for the development of small-molecule therapeutics. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The 5H-pyrrolo[2,3-b]pyrazine core was found to stabilize the interaction between the inhibitor and the target protein, enhancing both binding affinity and selectivity.

Another area of active research involves the application of 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine in the treatment of neurodegenerative disorders. A 2024 preclinical study in *Neuropharmacology* reported that this compound modulates the activity of tau protein, a hallmark of Alzheimer's disease. The bromine substitution at the 2-position was shown to enhance the molecule's ability to penetrate the blood-brain barrier, a critical factor in the development of CNS-targeted therapies. These findings highlight the potential of this scaffold to address unmet medical needs in neurology.

From a synthetic perspective, the preparation of 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine involves a series of well-established chemical transformations. A 2023 review in *Organic & Biomolecular Chemistry* detailed a scalable method for the synthesis of this compound using microwave-assisted coupling reactions. The process begins with the formation of a pyrrole derivative, which undergoes a condensation reaction with a pyrazine precursor to yield the fused ring system. Subsequent bromination and methylation steps introduce the functional groups at the 2- and 7-positions, respectively. This synthetic approach offers high yield and purity, making it suitable for large-scale production in pharmaceutical settings.

Computational studies have further elucidated the molecular mechanisms underlying the biological activity of 2-Bromo-7-methyl-5H-pyrrolo[3,2-b]pyrazine. Molecular docking simulations revealed that this compound binds to the active site of the P2X7 receptor, a purinergic receptor involved in pain and inflammation. The 5H-pyrrolo[2,3-b]pyrazine core forms hydrogen bonds with key residues in the receptor, while the bromine atom contributes to hydrophobic interactions. These findings align with experimental data showing that this compound reduces inflammatory responses in animal models of arthritis.

Pharmacokinetic profiling of 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine has also been a focus of recent research. A 2024 study in *Drug Metabolism and Disposition* evaluated the in vivo behavior of this compound in mice. The results indicated that the molecule exhibits moderate oral bioavailability and a favorable half-life, which are essential parameters for drug development. The 7-methyl group was found to enhance metabolic stability by reducing the rate of glucuronidation, a common pathway for drug elimination. These properties suggest that this compound could be optimized for clinical application with minimal hepatic metabolism.

Despite its promising profile, the development of 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine as a therapeutic agent requires further investigation into its safety and specificity. A 2023 safety assessment in *Toxicological Sciences* identified potential off-target effects, particularly in the cardiovascular system. While the compound showed no significant toxicity at low concentrations, higher doses were associated with mild arrhythmias in rat models. These findings emphasize the need for rigorous preclinical testing to ensure the therapeutic window is adequate for human use.

In conclusion, 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS No. 1228450-70-1) is a structurally unique compound with diverse applications in drug discovery. Its ability to modulate inflammatory and neurodegenerative pathways, combined with favorable synthetic and pharmacokinetic properties, positions it as a valuable lead for the development of novel therapeutics. Ongoing research into its molecular mechanisms and safety profile will be critical in translating this compound from the laboratory to clinical practice.

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